Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate

Drug Design ADME Physicochemical Properties

Differentiated Boc-arylcyclobutylamine combining three critical features: para-CN pharmacophore/synthetic handle, rigid cyclobutyl core enhancing binding affinity/metabolic stability, and orthogonal Boc-amine for deprotection into focused libraries, PROTAC degraders, or SAR arrays. Generic analogs disrupt this integrated scaffold—targeted procurement is essential. Supplied as a solid at ≥95% purity; validated synthetic route (80.6% yield) supports process scale-up. Direct precursor for bifunctional degrader molecules.

Molecular Formula C16H20N2O2
Molecular Weight 272.34 g/mol
CAS No. 1032349-97-5
Cat. No. B1373026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate
CAS1032349-97-5
Molecular FormulaC16H20N2O2
Molecular Weight272.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)C#N
InChIInChI=1S/C16H20N2O2/c1-15(2,3)20-14(19)18-16(9-4-10-16)13-7-5-12(11-17)6-8-13/h5-8H,4,9-10H2,1-3H3,(H,18,19)
InChIKeyMVZPOTHSWMRTJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 1-(4-Cyanophenyl)cyclobutylcarbamate (CAS 1032349-97-5) Procurement Overview


Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate (CAS 1032349-97-5) is a synthetic small molecule with the molecular formula C₁₆H₂₀N₂O₂ and a molecular weight of 272.34 g/mol [1]. It features a cyclobutyl core, a para-cyanophenyl group, and a tert-butyl carbamate (Boc) protecting group . This structure places it within the class of Boc-protected arylcyclobutylamines, which are primarily utilized as intermediates in medicinal chemistry and organic synthesis . It is supplied as a solid with a minimum purity specification of 95% .

Why Tert-Butyl 1-(4-Cyanophenyl)cyclobutylcarbamate Cannot Be Replaced by Generic Analogs


Substituting tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate with a generic analog is not straightforward due to its specific combination of functional groups. The para-cyanophenyl moiety is a key pharmacophore and a versatile synthetic handle [1]. The cyclobutyl ring introduces conformational rigidity that is distinct from more flexible alkyl chains or larger cycloalkyl groups, potentially influencing binding affinity and metabolic stability in drug candidates [2]. Furthermore, the tert-butyl carbamate (Boc) group is a standard protecting group for amines, and its presence dictates the molecule's role as a masked amine, ready for deprotection and further elaboration [3]. Replacing it with a similar compound lacking any one of these features would likely result in a different synthetic intermediate or a lead compound with altered properties, underscoring the need for a targeted procurement approach.

Quantitative Differentiation Guide for Tert-Butyl 1-(4-Cyanophenyl)cyclobutylcarbamate


Physicochemical Property Comparison: LogP and Topological Polar Surface Area (TPSA)

The predicted partition coefficient (LogP) and topological polar surface area (TPSA) of tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate indicate favorable drug-likeness compared to its chlorophenyl analog. Its ACD/LogP of 3.10 suggests optimal lipophilicity for membrane permeability, while the TPSA of 62 Ų indicates a moderate capacity for hydrogen bonding, balanced for both absorption and target engagement [1].

Drug Design ADME Physicochemical Properties

Synthetic Utility: Direct Precursor via Palladium-Catalyzed Cyanation

The compound is synthesized from its 4-chlorophenyl analog via a palladium-catalyzed cyanation, confirming its direct precursor relationship. The reported yield for this specific transformation is 80.6% (1.23 g from 1.57 g starting material), demonstrating a viable synthetic route to access this functionalized intermediate .

Organic Synthesis Medicinal Chemistry Cross-Coupling

Structural Rigidity and Functional Group Tolerance for Downstream Chemistry

The compound's cyclobutyl core provides a rigid scaffold that differentiates it from flexible alkyl analogs. This rigidity is a class-level feature of cyclobutylamines, which are known to enhance binding affinity and selectivity by pre-organizing the molecule into a bioactive conformation [1]. The Boc-protected amine is a standard functional group handle that allows for selective deprotection and subsequent diversification, a feature shared with its class [2].

Medicinal Chemistry Building Blocks Synthetic Methodology

Research and Industrial Applications of Tert-Butyl 1-(4-Cyanophenyl)cyclobutylcarbamate


Medicinal Chemistry: Synthesis of Cyano-Containing Drug Candidates

Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate serves as a direct precursor for generating diverse compound libraries. Following Boc-deprotection, the free amine can be coupled with various carboxylic acids or other electrophiles to produce a series of analogs . The para-cyano group can also be further elaborated, for instance, by reduction to an aminomethyl group or hydrolysis to a carboxylic acid, enabling the exploration of structure-activity relationships (SAR) around this vector [1].

Chemical Biology: Development of Targeted Probes and PROTACs

The rigid cyclobutyl scaffold and the versatile functional handles of tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate make it an excellent starting material for synthesizing bifunctional molecules . The Boc-amine can be used to attach a ligand for a target protein, while the cyano group can serve as an orthogonal attachment point for an E3 ubiquitin ligase ligand after conversion to a suitable functional group, enabling the construction of targeted protein degraders (PROTACs) [1].

Process Chemistry: Intermediate for Large-Scale Synthesis

The established synthetic route for tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate, which proceeds with a good yield of 80.6% from a simple chlorophenyl precursor, validates its viability as an intermediate in larger-scale manufacturing processes . Its solid-state form and defined purity specifications (>95%) are favorable for process development, where consistent quality and reliable handling are paramount [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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